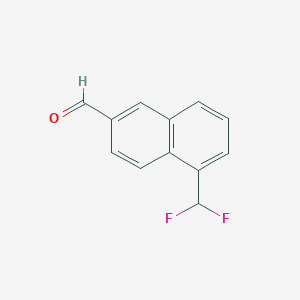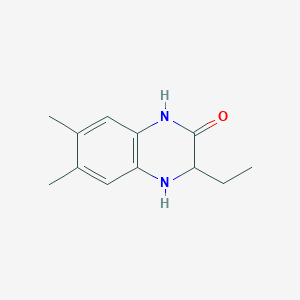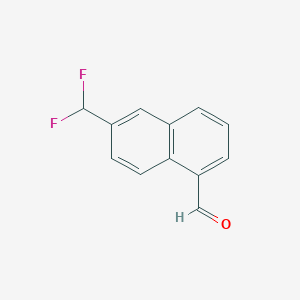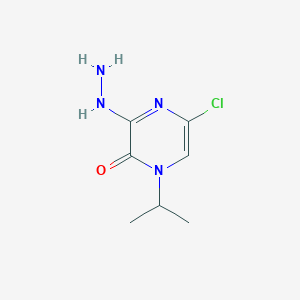
1-(Difluoromethyl)naphthalene-6-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(二氟甲基)萘-6-甲醛是一种有机化合物,分子式为C12H8F2O。它属于萘衍生物类,以其芳香特性而闻名。该化合物以一个二氟甲基基团 (-CF2H) 连接到萘环的1位,以及一个羧醛基团 (-CHO) 连接到6位为特征。该化合物的独特结构使其在科学研究和工业应用的各个领域都备受关注。
准备方法
合成路线和反应条件
1-(二氟甲基)萘-6-甲醛的合成可以通过多种方法实现。一种常见的方法是通过二氟甲基化反应引入二氟甲基基团。这可以使用二氟甲基溴 (CF2HBr) 等试剂在碳酸钾 (K2CO3) 等碱和钯催化剂的存在下进行。反应通常在温和条件下进行,例如室温,并以高选择性生成所需的产物。
另一种方法是使用格氏试剂,其中二氟甲基溴化镁 (CF2HMgBr) 与在1位含有合适离去基团的萘衍生物反应。该反应通常在惰性气氛下进行,例如氮气或氩气,以防止格氏试剂氧化。
工业生产方法
在工业环境中,1-(二氟甲基)萘-6-甲醛的生产可能涉及使用连续流动反应器的大规模二氟甲基化反应。这些反应器允许精确控制反应条件,例如温度、压力和试剂浓度,从而导致最终产物的更高产率和纯度。此外,使用自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
1-(二氟甲基)萘-6-甲醛会发生多种化学反应,包括:
氧化: 醛基 (-CHO) 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化,形成相应的羧酸 (-COOH)。
还原: 醛基可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂还原成相应的醇 (-CH2OH)。
取代: 二氟甲基基团可以参与亲核取代反应,其中氟原子被其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 水性介质中的高锰酸钾 (KMnO4) 或乙酸中的三氧化铬 (CrO3)。
还原: 甲醇中的硼氢化钠 (NaBH4) 或乙醚中的氢化铝锂 (LiAlH4)。
取代: 在氢氧化钠 (NaOH) 等碱的存在下,胺 (R-NH2) 或硫醇 (R-SH) 等亲核试剂。
主要形成的产物
氧化: 1-(二氟甲基)萘-6-羧酸。
还原: 1-(二氟甲基)萘-6-甲醇。
取代: 根据所用亲核试剂的不同,各种取代萘衍生物。
科学研究应用
1-(二氟甲基)萘-6-甲醛在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的合成砌块。
生物学: 该化合物因其潜在的生物活性而被研究,例如抗菌和抗癌特性。研究人员正在调查其与生物靶标的相互作用,以开发新的治疗剂。
医学: 它是合成药物的中间体,特别是含有二氟甲基基团的药物,这些基团已知可以改善药物的药代动力学性质。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和农用化学品,其中二氟甲基基团赋予了诸如增加疏水性和热稳定性等理想特性。
5. 作用机理
1-(二氟甲基)萘-6-甲醛的作用机理涉及它与特定分子靶标的相互作用。二氟甲基基团可以与生物大分子形成强氢键,增强化合物的结合亲和力和特异性。此外,芳香萘环可以参与蛋白质中芳香残基的π-π堆积相互作用,进一步稳定化合物-蛋白质复合物。
醛基可以与蛋白质中的氨基发生亲核加成反应,导致希夫碱的形成。这种共价修饰可以改变靶蛋白的功能,导致各种生物学效应。
作用机制
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the binding affinity and specificity of the compound. Additionally, the aromatic naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can alter the function of the target protein, resulting in various biological effects.
相似化合物的比较
1-(二氟甲基)萘-6-甲醛可以与其他类似化合物进行比较,例如:
1-(三氟甲基)萘-6-甲醛: 该化合物含有三氟甲基基团 (-CF3) 而不是二氟甲基基团 (-CF2H)。额外的氟原子增强了吸电子效应,使化合物在某些化学反应中更具反应性。
1-(二氟甲基)萘-3-甲醛: 这种异构体在1位具有二氟甲基基团,在3位具有羧醛基团。不同的取代模式会导致化合物的反应性和生物活性发生变化。
1-(二氟甲基)萘-6-羧酸: 该化合物是 1-(二氟甲基)萘-6-甲醛的氧化形式,具有羧酸基团 (-COOH) 而不是醛基 (-CHO)。羧酸基团可以参与不同类型的化学反应,例如酯化和酰胺化。
1-(二氟甲基)萘-6-甲醛的独特性在于其特定的取代模式,与类似物相比,它赋予了独特的化学和生物学特性。
属性
分子式 |
C12H8F2O |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
5-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-7,12H |
InChI 键 |
KJWJQKABAKDZLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)



![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)







